4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carbonitrile
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Overview
Description
. This compound is known for its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of salicylamide with various aldehydes and ketones, followed by cyclization and nitrile formation . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of novel materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to particular enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile can be compared with other similar compounds, such as:
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: These compounds share a similar oxo-quinazoline structure but differ in their specific functional groups and reactivity.
Spirocyclic oxindoles: These compounds also feature spirocyclic structures and are studied for their medicinal chemistry applications.
The uniqueness of 4’-Oxo-3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinazoline]-5’-carbonitrile lies in its specific spirocyclic configuration and the presence of a nitrile group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-7-8-3-1-4-9-10(8)11(16)15-12(14-9)5-2-6-12/h1,3-4,14H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMBBUOJYXRFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136434 |
Source
|
Record name | Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-09-8 |
Source
|
Record name | Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[cyclobutane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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